p-Bromomethylphenidate

Description

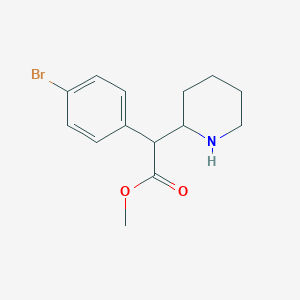

Structure

3D Structure

Properties

Molecular Formula |

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

methyl 2-(4-bromophenyl)-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C14H18BrNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3 |

InChI Key |

NQCQKRSMDNIJTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)Br |

Synonyms |

p-Br-MPH p-bromomethylphenidate |

Origin of Product |

United States |

Stereochemical Considerations in P Bromomethylphenidate Research

Diastereomerism: Erythro and Threo Isomers

In the study of phenidate derivatives, a significant disparity in biological potency exists between the threo and erythro diastereomers. google.comeuropeanreview.org The threo isomers are consistently found to be the more pharmacologically active form. google.com For the parent compound, methylphenidate, the threo diastereomer is reported to be approximately 80 times more potent than the erythro diastereomer. google.com Conversely, the erythro racemate (a mixture of the two erythro enantiomers) demonstrates very little of the desired therapeutic effect. google.com

Synthetic routes to p-bromomethylphenidate can yield a mixture of both erythro and threo isomers. google.com For example, certain established synthesis protocols for phenidates are known to initially produce a higher proportion of the undesired erythro isomers. google.comgoogle.com Therefore, a crucial step in the chemical manufacturing process is epimerization, a chemical reaction that converts the less active erythro isomer into the more potent threo form. google.comgoogle.com This conversion is often achieved using basic conditions, for instance, by reacting the isomeric mixture with sodium hydroxide. google.com The successful assignment of the threo and erythro configurations can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

| Isomeric Form | General Biological Potency | Primary Research Focus |

|---|---|---|

| threo-Isomers | Significantly higher pharmacological activity. google.comeuropeanreview.org | Considered the active form for transporter binding. google.com |

| erythro-Isomers | Minimal to negligible pharmacological activity. google.comnih.gov | Generally considered an impurity; often removed or converted via epimerization. google.comgoogle.com |

Enantiomeric Purity and Separation Techniques

Achieving enantiomeric purity is a critical objective in the research of this compound to isolate the specific stereoisomer responsible for its biological effects. The process typically involves a two-stage approach: first separating the diastereomers (threo from erythro) and then resolving the enantiomers within the desired threo pair.

Diastereomeric separation often leverages the different physical properties of the isomers. Recrystallization is a common and effective method. For instance, the hydrochloride salt of the threo isomer is generally less soluble than its erythro counterpart in certain solvent systems, such as a methanol (B129727)/ether mixture, allowing it to be selectively crystallized and isolated from the solution. google.comerowid.org

Once the threo racemate is isolated, the separation of its two enantiomers, (d)-threo-p-bromomethylphenidate and (l)-threo-p-bromomethylphenidate, is necessary. Several advanced techniques are employed for this chiral resolution. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a predominant technique for separating enantiomers. chiralpedia.comamericanpharmaceuticalreview.com It utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. chiralpedia.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, which allows for their collection as pure enantiomers. chiralpedia.com

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic threo-p-bromomethylphenidate with a single enantiomer of another chiral compound, known as a resolving agent (e.g., L-tartaric acid). chiralpedia.com This reaction forms two different diastereomeric salts. Since diastereomers have distinct physical properties, including solubility, one of the salts can be selectively crystallized and separated. chiralpedia.com The resolving agent is then chemically removed to yield the pure desired enantiomer.

Other Techniques: Methods such as gas chromatography using chiral columns and capillary electrophoresis (CE) also serve as powerful tools for the analytical and sometimes preparative separation of enantiomers. google.comamericanpharmaceuticalreview.com

| Separation Technique | Principle of Separation | Application |

|---|---|---|

| Recrystallization | Differences in solubility between diastereomers (e.g., threo vs. erythro salts). google.comerowid.org | Separating diastereomeric mixtures. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Analytical and preparative separation of enantiomers. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. chiralpedia.com | Large-scale resolution of enantiomers. |

Stereochemical Influence on Biological Activity and Transporter Interactions

The three-dimensional structure of this compound's isomers directly dictates their binding affinity and activity at monoamine transporters. libretexts.org The pharmacological effects of phenidate analogs are primarily mediated by the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). researchgate.net

Research consistently shows that the threo configuration is essential for potent interaction with these transporters. europeanreview.org Studies on closely related analogs, such as o-bromomethylphenidate, have demonstrated that the dl-erythro isomer has virtually no binding affinity for the DAT (IC₅₀ > 50,000 nM), underscoring the stereochemical importance of the threo arrangement for biological activity. researchgate.netnih.gov

Within the more active threo pair of isomers, the pharmacological activity is predominantly associated with the dextrorotary (d) enantiomer, which corresponds to the (2R,2'R) absolute configuration. wikipedia.orgresearchgate.net The (d)-threo enantiomer is the primary mediator of effects at the dopamine transporter, while the levorotary (l)-threo enantiomer is substantially less active. wikipedia.orgresearchgate.net

The substitution of a bromine atom at the para-position of the phenyl ring in dl-threo-methylphenidate has been shown to retain or increase binding affinity for the dopamine transporter. nih.govresearchgate.net Comparative studies place the potency of para-substituted analogs at the DAT in the following order: bromo > iodo > methoxy (B1213986) > hydroxy. nih.govresearchgate.net this compound demonstrates high affinity for both DAT and NET, with significantly lower affinity for the serotonin (B10506) transporter (SERT), indicating a degree of selectivity. wikipedia.orgwikiwand.com The inhibitory potency of these analogs on dopamine uptake shows a strong correlation with their binding affinity at the dopamine transporter. nih.govresearchgate.net

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| This compound | 21 ± 3 wikipedia.orgwikiwand.com | 31 ± 7 wikipedia.orgwikiwand.com | 2,600 wikipedia.orgwikiwand.com |

| Methylphenidate (dl-threo) | 84 ± 33 wikipedia.org | 514 ± 74 wikipedia.org | >50,000 wikipedia.org |

| p-Iodomethylphenidate | 26 ± 14 wikipedia.orgwikiwand.com | 32 wikipedia.orgwikiwand.com | 1,800 wikipedia.orgwikiwand.com |

| p-Hydroxymethylphenidate | 125 wikipedia.orgwikiwand.com | 270 ± 69 wikipedia.orgwikiwand.com | 17,000 wikipedia.orgwikiwand.com |

Structure Activity Relationships Sar of Halogenated Methylphenidate Analogs

Positional Isomerism: Ortho-, Meta-, and Para-Substitution Effects

The position of halogen substitution on the phenyl ring of methylphenidate analogs significantly influences their binding affinity for monoamine transporters. Studies comparing ortho-, meta-, and para-substituted derivatives reveal a clear structure-activity relationship.

Generally, ortho-substituted compounds are considerably less potent than their meta- and para-substituted counterparts. For instance, o-bromomethylphenidate shows markedly lower binding affinity at the dopamine (B1211576) transporter (DAT) compared to its meta and para isomers. researchgate.net This suggests that steric hindrance at the 2'-position of the phenyl ring is detrimental to binding. researchgate.netnih.gov

Conversely, substitutions at the meta and para positions, particularly with halo-substituents, tend to be more potent than the parent compound, methylphenidate. nih.gov Among the bromo-substituted isomers, m-bromomethylphenidate has been reported to be highly potent, showing a 20-fold greater potency than methylphenidate in inhibiting the binding of [3H]WIN 35,428, a cocaine analog. nih.govhandwiki.org The para-substituted analog, p-bromomethylphenidate, also demonstrates enhanced potency. erowid.org Research indicates that the presence of the bromine atom at the para position enhances its binding affinity to dopamine transporters.

The threo-diastereomer is known to be significantly more potent than the erythro-diastereomer. google.com For example, the dl-erythro isomer of o-bromomethylphenidate showed no significant binding to the DAT. researchgate.net

Halogen-Specific Effects on Monoamine Transporter Affinity and Selectivity

The nature of the halogen substituent on the phenyl ring of methylphenidate analogs plays a crucial role in determining their affinity and selectivity for the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Generally, the introduction of a halogen at the para-position increases the affinity for DAT. For example, this compound exhibits a strong affinity for the dopamine transporter. Studies have shown that threo-methylphenidate derivatives with meta- or para-halo substituents are more potent than the unsubstituted methylphenidate. nih.gov Electron-withdrawing groups, such as halogens, at the 3' or 4' positions of the phenyl ring generally lead to improved DAT binding affinity. researchgate.netnih.gov

The size of the para-substituent can influence the selectivity of the compound. An increase in the size of the halogen at the para-position has been shown to decrease the selectivity for the dopamine transporter versus the serotonin transporter in related stimulant classes like amphetamines and cathinones, leading to more potent serotonin uptake inhibition. researchgate.net While direct data for this compound's selectivity shift based on halogen size is not explicitly detailed in the provided results, the general trend in similar compounds suggests that para-halogenation can increase the risk for serotonergic activity. researchgate.net

For instance, a comparison of para-substituted analogs showed that p-chloro and p-iodo derivatives of a related tropane (B1204802) series were significantly more potent than cocaine. researchgate.netresearchgate.net In the methylphenidate series, m-chloro-, m-methyl-, and p-iodo-TMP were found to be 4-5 times more potent at inhibiting [3H]WIN 35,428 binding than [3H]dopamine uptake. nih.gov

The following table summarizes the binding affinities of methylphenidate and its bromo-substituted analogs at the three monoamine transporters.

| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |

| Methylphenidate | 84 ± 33 | 153 ± 92 | >50,000 |

| This compound | 21 ± 3 | 31 ± 7 | 2,600 |

| o-Bromomethylphenidate | 880 ± 316 | 20,000 | — |

| m-Bromomethylphenidate | 4 ± 1 | 20 ± 6 | 3,800 |

Data sourced from a study on the binding affinities of methylphenidate derivatives. This table illustrates the enhanced potency of the para- and meta-bromo derivatives at the dopamine and norepinephrine transporters compared to methylphenidate and the ortho-bromo derivative.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the binding affinity of methylphenidate analogs to the dopamine transporter (DAT). These studies utilize computational models to correlate the chemical structure of compounds with their biological activity.

Both 2D and 3D-QSAR techniques have been applied to large datasets of threo-methylphenidate analogs to develop predictive models for DAT binding affinity. researchgate.netnih.govresearchgate.net A key finding from these studies is that substitution on the phenyl ring is a major determinant of DAT binding affinity. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has provided valuable insights. CoMFA contour maps indicate that the 2' position (ortho) of the phenyl ring is sterically hindered and cannot tolerate bulky substituents, which aligns with the observed lower potency of ortho-substituted analogs. researchgate.netnih.gov Conversely, the models show that placing electron-withdrawing groups, such as halogens, at the 3' (meta) and 4' (para) positions of the phenyl ring enhances DAT binding affinity. researchgate.netnih.gov The optimal substituents are those whose bulk lies primarily within the plane of the phenyl ring; substituents with significant bulk above or below this plane tend to decrease binding affinity. researchgate.netnih.gov

Influence of Structural Modifications on Ligand-Receptor Binding Kinetics

Structural modifications to methylphenidate analogs, particularly halogenation, influence not only the binding affinity but also the kinetics of ligand-receptor interactions. These kinetic parameters, such as association and dissociation rates, can provide a more nuanced understanding of a compound's pharmacological profile beyond simple potency measures.

While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles from related compounds offer insights. For instance, the stereochemistry of methylphenidate analogs is critical, with the threo diastereomer being significantly more active than the erythro form. google.comwikipedia.org This is due to the specific conformational arrangement required for optimal binding to the dopamine transporter. wikipedia.org The "anti"-conformer of the threo diastereoisomer is favored for activity. wikipedia.org

The binding of different enantiomers can also induce distinct changes in the receptor's conformational entropy, which affects binding affinity. acs.org For example, studies on other receptor systems have shown that the higher affinity of one enantiomer can be related to a lower loss of conformational entropy upon binding. acs.org

Furthermore, studies on related monoamine transporter ligands have shown that even small structural changes can significantly alter binding kinetics. vcu.edu For example, lengthening an N-alkyl chain in 4-methylamphetamine analogs led to a decrease in potency and a shift in activity from a substrate to a blocker, with distinct on and off kinetics. vcu.edu This highlights that the interaction between a ligand and the transporter is a dynamic process influenced by specific structural features. The introduction of a bromine atom in this compound likely alters these kinetic properties compared to the parent methylphenidate, contributing to its distinct pharmacological profile.

Pharmacological Profile in Preclinical Models

Monoamine Transporter Binding Affinities

The affinity of a compound for a transporter is a measure of how strongly it binds. In the case of p-Bromomethylphenidate, its binding to the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters has been a subject of scientific investigation.

In Vitro Radioligand Binding Assays and Methodology

To determine the binding affinities of compounds like this compound, researchers commonly employ in vitro radioligand binding assays. This technique involves using a radioactive version of a known ligand (a molecule that binds to a specific receptor or transporter) to measure the ability of a test compound to displace it. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.

In studies examining this compound and its analogs, specific radioligands are used for each monoamine transporter. For instance, [3H]WIN 35,428 is frequently used to label dopamine transporter sites in striatal membranes. nih.govnih.govresearchgate.net For the norepinephrine transporter, often found in the frontal cortex, [3H]nisoxetine is the radioligand of choice. nih.govnih.govresearchgate.net The serotonin transporter, typically studied in brain stem membranes, is labeled with [3H]paroxetine. nih.govnih.govresearchgate.net These assays are fundamental in creating a binding profile for a novel compound. sygnaturediscovery.com

Comparative Binding Profiles with Parent Compounds and Other Derivatives

Research has shown that substitutions on the phenyl ring of methylphenidate can significantly alter its binding affinity for monoamine transporters. nih.gov Specifically, substitution at the para position with a bromine atom, as in this compound, has been found to either maintain or enhance affinity for the dopamine transporter. nih.gov

In comparative in vitro binding assays, dl-threo-p-bromomethylphenidate demonstrated a higher affinity for both dopamine and norepinephrine transporters compared to its parent compound, methylphenidate. nih.govresearchgate.net The IC50 values highlight this increased affinity. For the dopamine transporter, this compound had an IC50 of 20 nM, whereas methylphenidate's was 82 nM. nih.govresearchgate.net A similar trend was observed for the norepinephrine transporter, with this compound showing an IC50 of 31 nM compared to 440 nM for methylphenidate. nih.govresearchgate.net

When compared to its ortho- and meta-bromo isomers, this compound displays a unique binding profile. The meta-bromo derivative exhibits the highest affinity for both DAT (IC50 = 4 nM) and NET (IC50 = 20 nM). nih.govresearchgate.net The ortho-bromo derivative has a lower affinity for DAT (IC50 = 13 nM) and a significantly reduced affinity for NET (IC50 = 32 nM). nih.govresearchgate.net All bromo-substituted derivatives, including this compound, were found to be weak ligands for the serotonin transporter. nih.govresearchgate.net

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

|---|---|---|---|

| Methylphenidate | 82 | 440 | >1000 |

| This compound | 20 | 31 | ≥1000 |

| m-Bromomethylphenidate | 4 | 20 | ≥1000 |

| o-Bromomethylphenidate | 13 | 32 | ≥1000 |

Neurotransmitter Reuptake Inhibition Mechanisms

Beyond binding to transporters, the functional effect of a compound is determined by its ability to inhibit the reuptake of neurotransmitters. This action increases the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Dopamine Reuptake Inhibition Potency and Selectivity

This compound acts as a potent dopamine reuptake inhibitor. This is a key characteristic it shares with its parent compound, methylphenidate, which is well-known for its role as a dopamine-norepinephrine reuptake inhibitor. pharmacologyeducation.org The addition of a bromine atom at the para position appears to enhance its potency at the dopamine transporter.

Studies have demonstrated a strong correlation between a compound's ability to inhibit the binding of radioligands like [3H]WIN 35,428 and its potency in inhibiting the actual uptake of [3H]dopamine in striatal synaptosomes. nih.gov This indicates that the binding affinity is a good predictor of reuptake inhibition for this class of compounds. The affinity of substituted methylphenidate derivatives generally follows the order of DAT > NET >> SERT. nih.gov This selectivity for the dopamine transporter over the serotonin transporter is a defining feature of this compound's pharmacological profile.

Norepinephrine Reuptake Inhibition

In addition to its effects on dopamine, this compound is also a potent inhibitor of norepinephrine reuptake. nih.govresearchgate.net As with dopamine transporter interactions, the affinities of substituted methylphenidate derivatives for the norepinephrine transporter are well-correlated with their dopamine transporter affinities. nih.gov This suggests a similar mechanism of action at both transporters. The increased potency of this compound at NET compared to methylphenidate further underscores the impact of the para-bromo substitution. nih.govresearchgate.net

Serotonin Transporter Interactions

In contrast to its high affinity for DAT and NET, this compound exhibits very weak interaction with the serotonin transporter (SERT). nih.govresearchgate.net Studies have consistently shown that it is a weak ligand at SERT, with an IC50 value greater than or equal to 1 microMolar. nih.govresearchgate.net This low affinity for the serotonin transporter is a common feature among many methylphenidate derivatives. nih.govnih.gov This selectivity profile, favoring dopamine and norepinephrine transporters over the serotonin transporter, is a critical aspect of its pharmacological characterization.

In Vivo Neurochemical and Behavioral Correlates in Animal Models of this compound

The in vivo pharmacological profile of this compound (p-Br-MPH) has been characterized in several preclinical animal models. These studies have primarily focused on its effects on brain chemistry and behavior, drawing comparisons to its parent compound, methylphenidate.

Modulation of Extracellular Monoamine Levels (e.g., Striatal Dopamine)

Research in rodent models demonstrates that this compound is an effective dopamine reuptake inhibitor, leading to increased levels of this neurotransmitter in the brain. In vivo studies using microdialysis in rodents have shown that this compound elevates extracellular dopamine levels in the striatum. nih.govnih.gov This effect is consistent with its high binding affinity for the dopamine transporter (DAT), where it exhibits an IC50 value of 20 nM. nih.gov The potency of the bromo-substituted derivatives of methylphenidate at the dopamine transporter is higher than that of methylphenidate itself. nih.gov

The d-threo enantiomer of this compound, specifically, has been found in the highest concentrations in the central nervous system at various time points (30, 120, and 180 minutes) post-administration when compared to d-methylphenidate and d-p-methoxymethylphenidate in rats. nih.gov While detailed dose-response curves for dopamine elevation by this compound are not extensively documented in the available literature, the observed increase is described as being of a similar magnitude to that produced by methylphenidate. nih.gov This modulation of striatal dopamine is a key neurochemical correlate of the compound's stimulant properties.

Table 1: Comparative In Vitro and In Vivo Dopaminergic Activity

| Compound | Dopamine Transporter (DAT) Binding Affinity (IC50, nM) | Effect on Striatal Extracellular Dopamine (In Vivo) |

|---|---|---|

| This compound | 20 | Elevation |

| m-Bromomethylphenidate | 4 | Elevation |

| o-Bromomethylphenidate | 13 | Elevation |

| Methylphenidate | 82 | Elevation |

Data sourced from Pan et al., 1994. nih.gov

Locomotor Activity Modulation in Rodent Models

Consistent with its action as a dopamine reuptake inhibitor, this compound has been shown to stimulate motor activity in animal models. Studies in rodents have reported that systemic administration of this compound leads to a significant increase in locomotor activity. nih.govnih.gov

The stimulant effect on locomotion is a classic behavioral indicator of increased dopaminergic neurotransmission in the brain's motor circuits. The research indicates that the stimulation of locomotor activity by this compound is comparable to the effects observed with methylphenidate. nih.govnih.gov For instance, one study noted that the increase in locomotor activity following a 20 mg/kg intraperitoneal dose of this compound was similar to that induced by the same dose of methylphenidate. nih.gov This suggests that despite its higher in vitro potency at the dopamine transporter, its in vivo effect on general activity is similar to its parent compound under the conditions tested.

Table 2: Locomotor Activity in Rodents

| Compound | Effect on Locomotor Activity | Comparative Potency vs. Methylphenidate |

|---|---|---|

| This compound | Stimulant (Increase) | Similar |

| Methylphenidate | Stimulant (Increase) | Reference |

| p-Methoxymethylphenidate | Stimulant (Increase) | Similar |

Data sourced from Gatley et al., 1995 and Pan et al., 1994. nih.govnih.gov

Conditioned Behavioral Paradigms in Animal Studies

The rewarding or reinforcing effects of this compound have been assessed using conditioned behavioral paradigms, which are instrumental in evaluating the abuse potential of psychoactive substances. nih.gov The conditioned place preference (CPP) model, a standard preclinical test for drug-induced reward, has been employed to study this compound. nih.govunl.edu

Table 3: Conditioned Place Preference (CPP) in Rats

| Compound (10 mg/kg, i.p.) | CPP Result | Comparative Effect vs. Methylphenidate |

|---|---|---|

| This compound | Significant Place Preference | Slightly Greater |

| Methylphenidate | Significant Place Preference | Reference |

| p-Methoxymethylphenidate | Significant Place Preference | Similar |

Data sourced from Gatley et al., 1995. nih.gov

Metabolic Pathways and Enzyme Interactions in Preclinical Systems

In Vitro Metabolism Studies using Cellular and Subcellular Fractions (e.g., Liver Microsomes, Primary Hepatocytes)

In vitro drug metabolism studies are fundamental for predicting the metabolic fate of new chemical entities. For compounds like p-Bromomethylphenidate, these assessments typically utilize subcellular fractions such as liver microsomes, which are rich in key drug-metabolizing enzymes like cytochrome P450s (CYPs) and carboxylesterases. nih.govresearchgate.netdntb.gov.ua The standard approach involves incubating the compound with liver microsomes (from human or preclinical species) fortified with necessary cofactors, such as NADPH for oxidative metabolism. nih.gov

While specific studies detailing the incubation of this compound with liver microsomes or primary hepatocytes are not extensively documented in publicly available literature, the methodology follows established protocols for related compounds. frontiersin.org For its parent compound, methylphenidate, such systems have been crucial in demonstrating that the primary metabolic route is hydrolysis rather than oxidative metabolism by CYPs. researchgate.net It is therefore inferred that similar in vitro systems would be employed to assess this compound, focusing on hydrolytic stability and the potential for minor oxidative pathways. The "resistance to plasma degradation" observed in preclinical studies suggests that in vitro assays would likely show a slower rate of metabolism compared to methylphenidate. nih.gov

Identification and Characterization of Preclinical Metabolites

Given this precedent, the primary preclinical metabolite of this compound is predicted to be p-bromoritalinic acid . This metabolite would be formed via the same hydrolytic pathway that metabolizes methylphenidate.

Table 1: Predicted Primary Metabolite of this compound

| Parent Compound | Predicted Primary Metabolite | Metabolic Reaction |

|---|

Enzyme Systems Involved in Biotransformation (e.g., Carboxylesterases)

The biotransformation of ester-containing drugs is predominantly carried out by carboxylesterases (CES). umich.edu Human carboxylesterase 1 (CES1), an enzyme highly abundant in the liver, is the key enzyme responsible for the hydrolysis of methylphenidate to ritalinic acid. researchgate.netnih.gov The metabolism is stereoselective, with CES1 showing a higher catalytic activity for the l-threo-enantiomer of methylphenidate. researchgate.net

Based on this evidence, Carboxylesterase 1 (CES1) is the enzyme system strongly implicated in the biotransformation of this compound. The ester linkage in this compound is the target for hydrolysis by CES1. However, the presence of the bulky bromine atom at the para-position of the phenyl ring appears to sterically hinder the enzyme's access to the ester group. This interference is the likely reason for the observed "resistance to plasma degradation" and the significantly lower systemic clearance of this compound when compared to methylphenidate in preclinical models. nih.gov

Comparative Metabolism in Laboratory Animal Species

Comparative pharmacokinetic studies in animal models provide insight into interspecies differences in drug metabolism. A study conducted in rats directly compared the pharmacokinetics of the d-threo enantiomers of methylphenidate (d-MPH) and this compound (d-p-Br MPH) following intraperitoneal administration. nih.gov

The results demonstrated that para-substitution with bromine had a profound effect on the drug's metabolic profile. The mean residence time and elimination half-life for d-p-Br MPH were significantly longer than those for d-MPH. nih.gov Correspondingly, the clearance of the bromo-derivative was substantially lower. nih.gov These findings indicate that d-p-Br MPH is metabolized more slowly in rats than its non-halogenated counterpart. The study also noted differences in tissue distribution, with the highest concentration of d-p-Br MPH found in the lung and liver. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of d-MPH and d-p-Br MPH in Rats

| Parameter | d-Methylphenidate (d-MPH) | d-p-Bromomethylphenidate (d-p-Br MPH) |

|---|---|---|

| Mean Residence Time | Shorter | Significantly Longer nih.gov |

| Elimination Half-Life | Shorter | Significantly Longer nih.gov |

| Clearance | Higher | Substantially Lower nih.gov |

These data from rat models underscore the significant impact of halogenation on the metabolic stability of the methylphenidate scaffold. nih.gov

Analytical Chemistry Methodologies for Research Applications

Structural Characterization Techniques

The definitive identification of p-Bromomethylphenidate relies on a combination of spectroscopic and crystallographic methods that provide detailed information about its molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are utilized to confirm the identity and structure of the compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the proton environment within the molecule. For a compound like this compound, specific signals corresponding to the aromatic protons, the protons of the piperidine (B6355638) ring, and the methyl ester group would be expected. While specific spectral data for this compound is not widely published, data from analogous compounds such as 4-fluoromethylphenidate can provide insight into the expected chemical shifts. For instance, the aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, while the methyl ester protons would be expected to produce a singlet at a higher field.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with the carbonyl carbon of the ester group appearing significantly downfield.

Furthermore, specialized NMR techniques, such as the use of chiral shift reagents, can be employed to determine the optical purity of a sample. nih.gov The addition of a chiral europium(III) complex to a solution of a chiral compound like threo-methylphenidate can induce separate signals for the enantiomers, allowing for their quantification. nih.gov This technique would be highly applicable to the analysis of enantiomerically enriched samples of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogs (Note: This table is illustrative and based on data for analogous compounds, as specific experimental data for this compound is not readily available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (multiplet) | 115 - 135 |

| Piperidine CH | 1.5 - 3.7 (multiple signals) | 24 - 60 |

| Ester CH₃ | ~3.6 (singlet) | ~52 |

| Carbonyl C=O | N/A | ~171 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

When subjected to ionization in a mass spectrometer, this compound would be expected to undergo characteristic fragmentation. Based on the fragmentation of related phenidate compounds, a common fragment observed corresponds to the 2,3,4,5-tetrahydropyridine-1-ium ion, which would produce a signal at a mass-to-charge ratio (m/z) of 84. ljmu.ac.uk Other significant fragments would likely arise from the loss of the methyl ester group and cleavage of the bond between the phenyl and piperidine rings. The presence of a bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Expected Key Mass Spectrometry Fragments for this compound (Note: This table is based on known fragmentation patterns of similar phenidate structures.)

| m/z | Proposed Fragment Structure |

| 311/313 | [M]+ (Molecular ion) |

| 84 | 2,3,4,5-tetrahydropyridine-1-ium ion |

| Varies | Fragments showing the characteristic bromine isotopic pattern |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can unambiguously establish the stereochemistry of chiral centers, which is crucial for a molecule like this compound with two chiral centers, giving rise to threo and erythro diastereomers.

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. nih.gov For methylphenidate, X-ray crystallography has been used to determine the crystal conformation of the threo isomer and to confirm the absolute configuration of the biologically active enantiomer. nih.gov A similar approach would provide invaluable information for this compound, confirming the relative and absolute stereochemistry of its isomers.

Purity Assessment and Isomeric Separation

Ensuring the chemical and isomeric purity of this compound is critical for accurate pharmacological studies. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in pharmaceutical and chemical research. For this compound, a reversed-phase HPLC method would typically be developed to separate the target compound from any impurities arising from its synthesis.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Table 3: Illustrative HPLC Method Parameters for Phenidate Analysis (Note: These are general parameters and would require optimization for this compound.)

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate) or acid (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Temperature | Ambient |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique, particularly for the separation of chiral compounds. nih.gov SFC often provides faster separations and uses less organic solvent compared to HPLC. nih.gov For a molecule with two chiral centers like this compound, SFC is an ideal method for separating the different stereoisomers.

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have shown broad enantioselectivity for a variety of compounds. The differing interactions of the enantiomers with the chiral stationary phase lead to their separation.

While specific SFC methods for this compound are not detailed in the available literature, methods developed for methylphenidate and its metabolites demonstrate the utility of this technique for resolving phenidate stereoisomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Fingerprinting

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and fingerprinting of phenidate-class compounds. This method separates volatile compounds in the gas phase and then identifies them based on their mass-to-charge ratio.

Methodology & Findings In a typical GC-MS analysis of phenidate analogs, a sample is dissolved in a solvent like ethanol and injected into the GC system. ljmu.ac.uk The instrument parameters, such as injector temperature, column type, and temperature program, are critical for achieving good separation and preventing compound degradation. ljmu.ac.uk

A significant challenge in the GC-MS analysis of phenidates is their susceptibility to thermal decomposition in the hot injector port or on the column. ljmu.ac.uk This pyrolysis can lead to the formation of degradation products, such as 2-aryl-acetates and 2,3,4,5-tetrahydropyridines, which can complicate analysis and interpretation of the mass spectra. ljmu.ac.uk For instance, studies on 3,4-dichloromethylphenidate and ethylnaphthidate have noted this on-column pyrolysis. ljmu.ac.uk

The mass spectrum of phenidates under electron ionization (EI) is often characterized by specific fragmentation patterns. A dominant and diagnostically important fragment for many methylphenidate analogs is the ion at a mass-to-charge ratio (m/z) of 84. ljmu.ac.uk This ion corresponds to the 2,3,4,5-tetrahydropyridine-1-ium ion, which forms following an alpha-cleavage adjacent to the piperidine ring. ljmu.ac.uk The presence and intensity of this fragment can be a key indicator for the presence of an intact phenidate structure. ljmu.ac.uk

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Capillary Column | Fused silica (B1680970) (e.g., Zebron 2B-5, 30 m x 0.25 mm, 0.25 µm film) | ljmu.ac.uk |

| Injector Temperature | 260 °C | ljmu.ac.uk |

| Carrier Gas | Helium at a constant flow (e.g., 1.8 mL/min) | ljmu.ac.uk |

| Oven Temperature Program | Initial 50°C (hold 2 min), ramp 16°C/min to 240°C (hold 1 min), ramp 30°C/min to 300°C (hold 5 min) | ljmu.ac.uk |

| Ionization Mode | Electron Ionization (EI) at 70 eV | ljmu.ac.uk |

| Mass Scan Range | m/z 40-550 | ljmu.ac.uk |

| Ion Source Temperature | 250 °C | ljmu.ac.uk |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are better suited for a specific analytical technique. jfda-online.com For GC-MS analysis of compounds like this compound, derivatization is employed to improve volatility and thermal stability, enhance chromatographic peak shape, and increase detection sensitivity. jfda-online.com Furthermore, chiral derivatization can be used to separate and quantify individual enantiomers. jfda-online.comresearchgate.net

Acylation for Improved Chromatography Acylation, particularly with fluorinated anhydrides, is a common strategy for derivatizing compounds with amine groups, such as the piperidine moiety in this compound. nih.gov Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the secondary amine to form stable, volatile derivatives. nih.govnih.gov This process reduces the polarity of the molecule, leading to better peak shapes and less tailing during GC analysis. nih.gov The reaction typically involves heating the analyte with the derivatizing agent, sometimes in the presence of a basic catalyst to promote the reaction.

Chiral Derivatization for Enantiomeric Separation Since the biological activity of phenidates often resides in specific stereoisomers, distinguishing between enantiomers is crucial. Chiral derivatization involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated on a standard (achiral) GC column. jfda-online.comwikipedia.org

A widely used CDA for amines is (S)-N-trifluoroacetylprolyl chloride (TFP-Cl). researchgate.net When reacted with a racemic phenidate, TFP-Cl forms two diastereomeric amides that can be resolved by GC-MS. researchgate.net This allows for the quantification of the individual d- and l-isomers in a sample. nih.gov However, it is critical to use high-purity chiral reagents, as impurities can lead to the formation of co-eluting diastereomers and result in inaccurate quantification of the enantiomers. nih.gov Another CDA used for separating enantiomers of various amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride. wikipedia.orgnih.gov

| Derivatization Strategy | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Improves volatility and chromatographic performance. | nih.govnih.gov |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Improves sensitivity and chromatographic performance. | nih.gov |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Improves sensitivity and chromatographic performance. | nih.gov |

| Chiral Derivatization | (S)-N-trifluoroacetylprolyl chloride (TFP-Cl) | Forms diastereomers for the separation and quantification of enantiomers. | researchgate.netresearchgate.net |

| Chiral Derivatization | α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Forms diastereomers for the separation and quantification of enantiomers. | wikipedia.orgnih.gov |

Theoretical and Computational Studies

Molecular Docking and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of p-Bromomethylphenidate, docking studies are crucial for understanding its interactions with monoamine transporters, which are its primary biological targets. These transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. By blocking these transporters, this compound increases the extracellular concentrations of these neurotransmitters.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from the broader research on methylphenidate and its analogs, as well as experimental binding affinity data. The recent elucidation of the cryo-electron microscopy structure of the human dopamine transporter in complex with methylphenidate provides a critical template for understanding these interactions rcsb.org.

In this structure, methylphenidate binds within the central binding pocket of DAT, a site also occupied by dopamine and cocaine rcsb.org. The binding pose is stabilized by a network of interactions with key amino acid residues. For this compound, it is hypothesized that the molecule adopts a similar binding orientation. The addition of a bromine atom at the para-position of the phenyl ring is expected to significantly influence these interactions. Bromine is an electron-withdrawing and moderately bulky halogen, which can alter the electronic properties and steric profile of the phenyl ring. This substitution has been shown to enhance the binding affinity for DAT compared to the parent compound, methylphenidate nih.govnih.gov.

The increased affinity of this compound for the dopamine and norepinephrine transporters is a key aspect of its pharmacological profile. In vitro binding assays have demonstrated that this compound is a potent inhibitor of both DAT and NET, while exhibiting significantly weaker affinity for the serotonin transporter (SERT) nih.gov. This selectivity is a common feature among many methylphenidate derivatives . The specific interactions contributing to this enhanced affinity likely involve favorable contacts between the bromine atom and residues within the transporter's binding pocket. These could include halogen bonding, a non-covalent interaction where the electropositive crown of the bromine atom interacts with a nucleophilic site on the protein, or favorable van der Waals contacts within a hydrophobic sub-pocket.

The table below summarizes the in vitro binding affinities of dl-threo-p-Bromomethylphenidate and its parent compound, methylphenidate, at the three major monoamine transporters. The IC50 value represents the concentration of the drug that inhibits 50% of the binding of a specific radioligand to the transporter.

| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |

| Methylphenidate | 82 | 440 | >1000 |

| This compound | 20 | 31 | ≥1000 |

| Data sourced from Pan et al. (1994) nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of how reactants are converted into products.

For the synthesis of this compound, which is typically prepared from the corresponding p-bromophenylacetonitrile, quantum chemical calculations could be employed to optimize reaction conditions and understand the formation of different stereoisomers . The synthesis of methylphenidate and its analogs involves several steps where stereochemistry is crucial, as the different isomers can have vastly different pharmacological activities researchgate.net.

Furthermore, quantum chemical calculations can shed light on the bromination step of the phenyl ring, a key modification in creating this compound. DFT has been successfully used to investigate the mechanism of electrophilic aromatic substitution reactions, providing insights into the regioselectivity (i.e., why the bromine adds to the para position). These calculations can model the formation of the sigma complex intermediate and determine the relative energies of the ortho, meta, and para substitution pathways, thus explaining the observed product distribution.

Predictive Modeling of Pharmacological Activity based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular features, or "descriptors," that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For methylphenidate analogs, QSAR studies have been instrumental in understanding the structural requirements for high-affinity binding to the dopamine transporter njit.edu. These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the bromine atom would be a key electronic descriptor.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA). CoMFA studies on methylphenidate analogs have indicated that bulky substituents at the ortho position of the phenyl ring decrease DAT binding affinity, whereas substitution at the para position is generally well-tolerated .

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is a critical factor in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, encoding information about branching and connectivity.

QSAR models developed for methylphenidate analogs have consistently shown that substitution on the phenyl ring is a major determinant of DAT binding affinity . The models suggest that placing electron-withdrawing groups, such as halogens, at the para position can enhance potency . This is consistent with the experimental data for this compound, which shows a higher affinity for DAT than methylphenidate nih.govnih.gov.

The predictive power of these models can guide the design of new analogs with potentially improved pharmacological profiles. By using the chemical descriptors of this compound as an input, a validated QSAR model could predict its binding affinity, providing a theoretical basis for its observed potency.

Future Directions and Identified Research Gaps

Exploration of Novel p-Bromomethylphenidate Analogs for Research Probes

The established structure-activity relationships (SAR) of halogenated methylphenidate analogs provide a clear rationale for the continued exploration of novel compounds derived from this compound. Research has consistently shown that substitution at the para-position of the phenyl ring with a halogen, such as bromine, can enhance binding affinity for the dopamine (B1211576) transporter (DAT) nih.govnih.govnih.gov. This suggests that this compound is a valuable scaffold for the design of new research probes with potentially even greater affinity and selectivity.

Future research could focus on the synthesis and evaluation of analogs with different halogen substitutions at the para-position (e.g., fluorine, chlorine, iodine) to systematically investigate the effect of electronegativity and atomic radius on DAT binding. Furthermore, the introduction of other functional groups in combination with the para-bromo substitution could yield novel probes with unique pharmacological profiles. For instance, the exploration of ester modifications or alterations to the piperidine (B6355638) ring of this compound could lead to the development of tools with varying metabolic stability and pharmacokinetic properties, making them suitable for a wider range of in vitro and in vivo experimental paradigms. Such novel analogs would be invaluable for fine-mapping the binding pocket of the dopamine transporter and for developing more sophisticated tools to study its function and regulation.

Advanced Preclinical Models for Deeper Mechanistic Elucidation

While initial in vivo studies of this compound and its isomers have been conducted in rodents, the use of more advanced preclinical models could provide a deeper understanding of its mechanism of action. Genetically modified animal models, such as dopamine transporter knockout (DAT-KO) mice, offer a powerful platform to investigate the DAT-specific effects of this compound nih.govnih.govfrontiersin.org. By comparing the behavioral and neurochemical responses to this compound in DAT-KO mice versus their wild-type littermates, researchers can unequivocally determine the extent to which its pharmacological effects are mediated by the dopamine transporter.

Furthermore, the application of in vivo microdialysis in these transgenic models would allow for real-time measurement of extracellular dopamine and other neurotransmitter levels in specific brain regions following administration of this compound nih.govadelphi.edu. This technique, combined with sophisticated behavioral assays, could elucidate the precise neurochemical changes that underlie the compound's effects on locomotor activity and other behaviors. The use of such advanced preclinical models will be crucial for a more complete mechanistic elucidation of this compound and for bridging the gap between in vitro binding data and in vivo pharmacological effects.

Development of Radioligands for Positron Emission Tomography (PET) Research Applications

The development of selective radioligands for positron emission tomography (PET) is a critical area of research for visualizing and quantifying neurotransmitter systems in the living brain. The structural characteristics of halogenated methylphenidate analogs, including their high affinity for the dopamine transporter, make them promising candidates for the development of PET radioligands . Specifically, the bromine atom in this compound offers the potential for radiolabeling with a positron-emitting isotope of bromine, such as Bromine-76 (76Br) austinpublishinggroup.comnih.gov.

Research has already explored the potential of the meta-isomer, 3-[76Br]bromo-methylphenidate, as a PET tracer for the dopamine transporter osti.gov. These studies have demonstrated high uptake in dopamine-rich regions of the primate brain, such as the striatum osti.gov. This provides a strong rationale for investigating the development of a [76Br]-labeled version of this compound. Such a radioligand could offer several advantages, including the relatively long half-life of 76Br (16.2 hours), which allows for more complex and longer-duration PET imaging studies compared to tracers labeled with shorter-lived isotopes like Carbon-11 austinpublishinggroup.comnih.gov.

The development of a this compound-based PET radioligand would require overcoming challenges in radiosynthesis and in vivo evaluation. However, a successful tracer would be an invaluable tool for studying the dopamine transporter in both healthy and diseased states, and for investigating the in vivo binding of novel therapeutic agents targeting this critical protein.

Data Tables

Binding Affinities of Bromo-Substituted Methylphenidate Analogs at Monoamine Transporters

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (µM) |

| Methylphenidate | 82 | 440 | ≥ 1 |

| o-Bromomethylphenidate | 13 | 32 | ≥ 1 |

| m-Bromomethylphenidate | 4 | 20 | ≥ 1 |

| This compound | 20 | 31 | ≥ 1 |

Data sourced from in vitro binding assays using rat brain tissue. A lower IC50 value indicates a higher binding affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing p-Bromomethylphenidate, and what solvents or catalysts are typically employed?

- Methodological Answer : Synthesis of p-Bromomethylphenidate often involves bromination of precursor compounds, such as phenidate derivatives, using solvents like glacial acetic acid, ethanol, or chloroform. Catalytic bromination may employ agents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization should prioritize temperature control (e.g., 25–60°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How should researchers conduct a comprehensive literature review to identify gaps in p-Bromomethylphenidate research?

- Methodological Answer : Utilize databases like SciFinder and Web of Science to search for peer-reviewed articles, patents, and conference proceedings. Focus on keywords such as "p-Bromomethylphenidate synthesis," "pharmacological activity," and "derivative characterization." Review articles in journals like Organic Syntheses or Journal of Medicinal Chemistry provide foundational insights. Cross-reference citations to identify understudied areas, such as metabolic pathways or structure-activity relationships (SAR) .

Q. What analytical techniques are essential for characterizing p-Bromomethylphenidate purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural identity, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% recommended for pharmacological assays). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities. Report retention times, solvent systems, and spectral anomalies (e.g., splitting patterns) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be reconciled when characterizing p-Bromomethylphenidate derivatives?

- Methodological Answer : Contradictions often arise from impurities, solvent artifacts, or tautomerism. Validate results via orthogonal techniques:

- Compare NMR data with computational simulations (e.g., DFT calculations).

- Repeat MS under different ionization modes (e.g., ESI vs. MALDI).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Document solvent history and storage conditions, as hygroscopic solvents or light exposure may degrade samples .

Q. What strategies optimize reaction conditions for high-yield p-Bromomethylphenidate synthesis while minimizing side products?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility but may increase side reactions; ethanol or chloroform balances reactivity and selectivity .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or phase-transfer catalysts to improve regioselectivity.

- Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and halt at optimal conversion.

- Scale-Up Considerations : Maintain consistent stirring rates and cooling to avoid exothermic runaway reactions .

Q. How to design experiments to assess structure-activity relationships (SAR) of p-Bromomethylphenidate analogs?

- Methodological Answer :

- Derivative Library : Synthesize analogs with substitutions at the bromomethyl or phenyl groups. Prioritize electron-withdrawing/donating substituents to modulate electronic effects.

- Pharmacological Assays : Use in vitro models (e.g., receptor binding assays) to quantify potency and selectivity. Include positive/negative controls (e.g., methylphenidate).

- Data Analysis : Apply multivariate regression or machine learning to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate findings with dose-response curves and statistical tests (e.g., ANOVA) .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of p-Bromomethylphenidate?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Error Propagation : Account for variability in triplicate measurements using standard error of the mean (SEM).

- Comparative Studies : Use Student’s t-test or Mann-Whitney U-test for group comparisons. For multi-dose experiments, apply Tukey’s HSD post-hoc analysis.

Report confidence intervals and effect sizes to ensure clinical relevance .

Key Methodological Considerations

- Experimental Reproducibility : Document reaction parameters (e.g., stoichiometry, temperature gradients) and raw data in appendices for peer validation .

- Ethical Compliance : For in vivo studies, obtain institutional approvals and adhere to ARRIVE guidelines for animal research .

- Data Contradictions : Transparently report anomalies and propose mechanistic hypotheses (e.g., unexpected tautomerization) in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.